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Introduction
Voclosporin is a novel calcineurin inhibitor (CNI) and a structural analog of cyclosporine A,

engineered for a more predictable pharmacokinetic/pharmacodynamic profile and increased

potency.[1] While primarily approved for the treatment of lupus nephritis (LN), an autoimmune

condition, a growing body of preclinical and clinical evidence suggests that Voclosporin
possesses antiviral properties, particularly against SARS-CoV-2.[2][3] This technical guide

provides an in-depth overview of the current research into the antiviral effects of Voclosporin,

detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical

studies, and outlining the experimental protocols used in this research.

Core Mechanism of Action: Calcineurin and
Cyclophilin Inhibition
Voclosporin's primary mechanism of action is the inhibition of calcineurin, a calcium-

dependent protein phosphatase crucial for T-cell activation.[4] By forming a complex with an

intracellular protein called cyclophilin A, Voclosporin binds to and inhibits calcineurin.[2] This

action blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a

transcription factor.[4] Preventing NFAT's translocation into the nucleus suppresses the

transcription of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), thereby

dampening the T-cell-mediated immune response.[1][4]
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The antiviral activity of Voclosporin and other cyclophilin-binding CNIs is believed to stem from

this interaction with cyclophilin.[2] Cyclophilins are host cell proteins that can be co-opted by a

variety of viruses, including coronaviruses, to aid in their replication process.[2] By inhibiting

cyclophilin, Voclosporin is thought to interfere with a critical host-virus interaction necessary

for viral propagation.[2] This mechanism is distinct from that of other CNIs like tacrolimus,

which bind to a different immunophilin (FK-binding proteins) to inhibit calcineurin.[2]
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Figure 1: Voclosporin's Immunosuppressive Mechanism of Action.

Preclinical Evidence: In Vitro Antiviral Activity
In vitro studies have been crucial in establishing the direct antiviral potential of Voclosporin
against SARS-CoV-2. These experiments consistently show that Voclosporin inhibits viral

replication more potently than other calcineurin inhibitors.
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Quantitative Data Summary: In Vitro Studies
Compound Comparison Finding Cell Line Reference

Voclosporin vs. Tacrolimus

Inhibited SARS-

CoV-2 replication

at an 8-fold lower

concentration.

Not Specified [5]

Voclosporin
vs. Cyclosporine

A

~10-fold more

potent antiviral

effect against

SARS-CoV-2.

Not Specified [2]

Voclosporin vs. Norovirus

3 to 4-fold more

potent activity

than

Cyclosporine A.

Not Specified [2]

Voclosporin
vs. CsA &

Tacrolimus

>1.5 log

reduction in

SARS-CoV-2

progeny at 3.2

µM.

Calu-3 [6]

Cyclosporine A
vs. VCS &

Tacrolimus

~0.5 log

reduction in

SARS-CoV-2

progeny at 3.2

µM.

Calu-3 [6]

Tacrolimus vs. VCS & CsA

~0.5 log

reduction in

SARS-CoV-2

progeny at 3.2

µM.

Calu-3 [6]

Experimental Protocols: In Vitro Assays
1. Viral Progeny Yield Reduction Assay in Calu-3 Cells[6]
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Objective: To quantify the effect of pure compounds of Voclosporin (VCS), Cyclosporine A

(CsA), and Tacrolimus (TAC) on the production of infectious SARS-CoV-2 particles.

Cell Line: Human lung epithelial cells (Calu-3), which are a relevant model for respiratory

virus infection.

Methodology:

Labware: To circumvent issues with the compound binding to plastic, all experiments were

conducted using glass labware.[6][7]

Cell Culture: Calu-3 cells were cultured in glass containers until confluent.

Treatment: Cells were pre-incubated with specified concentrations of pure Voclosporin,

CsA, Tacrolimus, or Remdesivir (as a positive control).

Infection: Following pre-incubation, cells were infected with SARS-CoV-2.

Incubation: The infected cells were incubated for 24 hours in a medium containing the

respective drug.

Quantification: Supernatants were collected, and the amount of infectious viral progeny

was quantified using a plaque assay on Vero E6 cells.

Cytotoxicity: A parallel assay was run on mock-infected cells treated with the compounds

to assess cell viability and ensure the observed antiviral effect was not due to toxicity.[6]

2. Cytopathic Effect (CPE) Reduction Assay[7][8]

Objective: To determine the concentration at which pharmaceutical formulations of

immunosuppressive drugs inhibit the virus-induced killing of cells.

Cell Line: Vero E6 cells.

Methodology:

Drug Preparation: Two-fold serial dilutions of the pharmaceutical formulations (e.g.,

Voclosporin capsules, placebo capsules) were prepared.
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Cell Treatment: Vero E6 cells were pre-incubated with the drug dilutions.

Infection: Cells were then infected with SARS-CoV-2 and maintained in a medium

containing the drug.

Incubation: The plates were incubated for 3 days.

Measurement: Cell viability was measured using a colorimetric assay (e.g., MTS or MTT

assay) to quantify the cytopathic effect. The 50% effective concentration (EC50) was then

calculated.

Cytotoxicity Control: Mock-infected cells were treated in parallel to determine the 50%

cytotoxic concentration (CC50).[8]

Culture Calu-3 cells
in glass labware

Pre-incubate cells with
Voclosporin, CsA, Tacrolimus

Infect cells with
SARS-CoV-2

Incubate for 24 hours
in drug-containing medium

Collect supernatant

Quantify viral progeny
via plaque assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/361509217_The_Cyclophilin-Dependent_Calcineurin_Inhibitor_Voclosporin_Inhibits_SARS-CoV-2_Replication_in_Cell_Culture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Workflow for In Vitro Viral Progeny Yield Reduction Assay.

Clinical Evidence: Voclosporin in
Immunocompromised Patients
The antiviral potential of Voclosporin has been investigated in immunocompromised patient

populations, who are at high risk for severe and prolonged viral infections.

The VOCOVID Trial in Kidney Transplant Recipients
(KTRs)
The VOCOVID study was a proof-of-concept trial designed to evaluate the antiviral effect of

Voclosporin in kidney transplant recipients (KTRs) with mild to moderate COVID-19.[2]

Metric
Voclosporin
Group

Tacrolimus
Group

P-value Reference

Median Time to

Viral Clearance

12 days (IQR 8–

28)

12 days (IQR 4–

16)
Not Significant [2][9]

Viral Load Drop

(ΔCt)
7.7 (3.4–10.7) 2.7 (2.0-4.3) 0.035 [2][9]

Note: The significant drop in viral load for the Voclosporin group was observed when trough

concentrations were on target (30-60 ng/ml).[2][10]

Study Design: A prospective, randomized, open-label, proof-of-concept study.[2][9]

Participants: 20 KTRs on stable tacrolimus-based immunosuppression who tested positive

for SARS-CoV-2 with mild to moderate symptoms.[2]

Intervention: Patients were randomized 1:1 to either continue their tacrolimus-based regimen

or switch to Voclosporin. The treatment duration was 56 days.[2][5]

Primary Endpoint: Time to clearance of SARS-CoV-2, as measured by quantitative reverse

transcription PCR (qRT-PCR) from nasopharyngeal swabs.[5]
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Key Assessments: In addition to viral load, the study assessed clinical recovery time, safety,

and tolerability. Pharmacokinetic analyses were performed to correlate drug trough levels

with viral load changes.[2][5]

Pool of 20 KTRs on Tacrolimus
with mild/moderate COVID-19

Randomize (1:1)

Switch to Voclosporin
(n=10)

 Arm 1

Continue Tacrolimus
(n=10)

 Arm 2

56-Day Treatment & Follow-up

Primary Endpoint:
Measure SARS-CoV-2 Viral Load

(qRT-PCR)

Click to download full resolution via product page

Figure 3: Experimental Workflow of the VOCOVID Clinical Trial.

Post Hoc Analysis of Lupus Nephritis (LN) Patients
Further evidence comes from a post hoc analysis of SARS-CoV-2 infections in patients from a

large clinical trial for lupus nephritis (AURORA-2), which was conducted during the COVID-19

pandemic.[2]
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Metric
Voclosporin
Group (n=116)

Placebo Group
(n=100)

Relative Risk
(95% CI)

Reference

SARS-CoV-2

Infection Rate
6% (7 patients)

12% (12

patients)
1.4 (0.97–2.06) [2][9]

Death from

Severe COVID-

19

0% (0 patients) 3% (3 patients) 2.2 (1.90–2.54) [2][9]

Study Design: A post hoc analysis of data from a randomized, placebo-controlled clinical

trial.[2][9]

Participants: 216 patients with active lupus nephritis receiving standard-of-care

immunosuppression (mycophenolate mofetil and corticosteroids).[2]

Intervention: Patients were randomly assigned to receive either add-on Voclosporin or a

placebo.[2]

Analysis: The rates of confirmed SARS-CoV-2 infection and related outcomes, including

mortality, were retrospectively compared between the two treatment arms.[2]

Conclusion
The available evidence indicates that Voclosporin exhibits a significant antiviral effect,

particularly against SARS-CoV-2. This activity is supported by both in vitro data demonstrating

potent inhibition of viral replication and clinical data suggesting a beneficial role in

immunocompromised patients.[2][6] Preclinical studies show Voclosporin is a more potent

inhibitor of SARS-CoV-2 than older CNIs like cyclosporine and tacrolimus.[2][6] In a clinical

setting with kidney transplant recipients, on-target levels of Voclosporin were associated with

a significantly greater reduction in SARS-CoV-2 viral load compared to tacrolimus.[2][9]

Furthermore, in a cohort of lupus nephritis patients, those receiving Voclosporin had a lower

incidence of SARS-CoV-2 infection and no COVID-19-related deaths compared to the placebo

group.[2][9] The proposed mechanism, inhibition of host cyclophilin pathways essential for viral

replication, provides a strong rationale for these findings. These results warrant further

investigation to fully establish the clinical utility of Voclosporin as a therapeutic agent that

provides both immunosuppression and antiviral protection.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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